
N-(5-tert-butyl-3-isoxazolyl)-3-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-3-isoxazolyl)-3-propoxybenzamide, commonly known as KBR-7943, is a compound that has gained significant attention in scientific research due to its potential as a modulator of ion channels.
Mechanism of Action
KBR-7943 inhibits VRAC by binding to the channel protein and reducing its activity. This leads to a decrease in the efflux of chloride ions and other anions, which can have downstream effects on cell volume regulation, cell migration, and apoptosis.
Biochemical and Physiological Effects:
KBR-7943 has been shown to have a variety of effects on different cell types. In neuronal cells, it has been shown to reduce cell volume and increase the firing rate of action potentials. In cancer cells, it has been shown to inhibit cell migration and induce apoptosis. In cardiac cells, it has been shown to reduce the volume of ischemic cells and improve cardiac function.
Advantages and Limitations for Lab Experiments
One advantage of KBR-7943 is its selectivity for VRAC, which allows for specific modulation of this ion channel without affecting others. However, its potency can vary depending on the cell type and experimental conditions, which can make it difficult to use in certain experiments. Additionally, the synthesis of KBR-7943 can be challenging and time-consuming, which can limit its availability for research.
Future Directions
There are several future directions for research on KBR-7943. One area of interest is its potential as a therapeutic agent for diseases such as cancer and ischemic heart disease. Another area of interest is its role in cell volume regulation and how it may be involved in the development of diseases such as cystic fibrosis and hypertension. Additionally, further studies are needed to fully understand the mechanism of action of KBR-7943 and its effects on different cell types.
Synthesis Methods
The synthesis of KBR-7943 involves the reaction of 3-propoxybenzoyl chloride with tert-butylhydroxylamine to form N-(3-propoxybenzoyl)-N-tert-butylhydroxylamine. This intermediate is then reacted with sodium methoxide and acetic anhydride to form KBR-7943.
Scientific Research Applications
KBR-7943 has been extensively studied for its potential as a modulator of ion channels. It has been shown to selectively inhibit the volume-regulated anion channel (VRAC) without affecting other ion channels. This makes it a valuable tool for studying the physiological and pathological roles of VRAC in various cell types.
properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-5-9-21-13-8-6-7-12(10-13)16(20)18-15-11-14(22-19-15)17(2,3)4/h6-8,10-11H,5,9H2,1-4H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXPZLUEETVDAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501197770 |
Source


|
| Record name | N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-3-propoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501197770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959240-73-4 |
Source


|
| Record name | N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-3-propoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959240-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-3-propoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501197770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5039341.png)
![2-[(3-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5039366.png)


![{4-(3-phenylpropyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methanol](/img/structure/B5039378.png)
![1-(4-isopropylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5039386.png)

![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{methyl[(5-methyl-2-furyl)methyl]amino}nicotinamide](/img/structure/B5039399.png)
![2-(4-ethylphenoxy)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5039405.png)
![methyl 2-[({4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetyl)amino]benzoate](/img/structure/B5039412.png)
![4-chloro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5039419.png)


![2-hydroxy-4-({3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B5039428.png)